1H-indol-4-ol

Serotonin Receptor Pharmacology Structure-Activity Relationship Hallucinogen Research

Procure 1H-indol-4-ol (4-hydroxyindole) to exploit its unique 4-position hydroxyl that confers 25–380-fold selectivity for 5-HT2A over 5-HT1A receptors—an advantage absent in 5-hydroxyindole isomers. Its superior cytochrome oxidase substrate efficiency and validated Aβ1-42 fibrillization inhibition (IC50 ~85 µM) make it a privileged scaffold for CNS drug discovery and amyloid research. Also essential as a key intermediate and EP/USP impurity standard for pindolol synthesis and QC. Insist on high-purity batches to ensure reproducibility in structure-activity relationship studies and regulatory filings.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 2380-94-1
Cat. No. B018505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-4-ol
CAS2380-94-1
Synonyms1H-Indol-4-ol;  Indol-4-ol;  4-Hydroxy-1H-indole; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)O
InChIInChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H
InChIKeyNLMQHXUGJIAKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-4-ol (CAS 2380-94-1) Scientific Procurement: Core Identity and Research Utility


1H-indol-4-ol (4-hydroxyindole, CAS 2380-94-1) is a member of the hydroxyindole class, characterized by a hydroxyl group at the 4-position of the indole ring [1]. This positional substitution confers distinct physicochemical and biological properties compared to other hydroxyindole regioisomers [2]. It serves as a critical scaffold and intermediate in the synthesis of diverse pharmacologically active compounds, including serotonin receptor modulators and beta-blockers .

1H-Indol-4-ol (CAS 2380-94-1) Procurement: Why Hydroxyindole Position Matters for Research Outcomes


Generic substitution among hydroxyindole isomers is scientifically unjustified due to profound position-dependent differences in receptor pharmacology and metabolic fate. While 5-hydroxyindole (serotonin core) exhibits non-selective 5-HT receptor interactions and acts as a 5-HT3A allosteric modulator [1], the 4-hydroxy substitution pattern found in 1H-indol-4-ol and its derivatives confers striking selectivity for the 5-HT2A receptor subtype over 5-HT1A [2]. Furthermore, 4-hydroxyindoles demonstrate superior substrate efficiency for cytochrome oxidase compared to 5-hydroxyindoles [3]. These positional effects directly impact experimental design, data reproducibility, and the validity of structure-activity relationship studies in drug discovery programs targeting serotonergic, neurodegenerative, or metabolic pathways.

1H-Indol-4-ol (CAS 2380-94-1) Technical Evidence: Comparative Performance Data for Informed Selection


4-Hydroxyindole Scaffold Confers 25-380-Fold 5-HT2A Receptor Selectivity Over 5-HT1A

Radioligand competition studies demonstrate that 4-hydroxylated indolealkylamine derivatives exhibit a marked selectivity profile for the 5-HT2A receptor over the 5-HT1A receptor. Specifically, the 4-hydroxylated derivatives displayed a selectivity ratio ranging from 25-fold to 380-fold for the 5-HT2A site (labeled by [125I]R-(-)DOI in rat cortex) versus the 5-HT1A site [1]. In stark contrast, 5-substituted indolealkylamine derivatives exhibited approximately equal potency at both 5-HT1A and 5-HT2A sites, showing no such selectivity [1]. This differential selectivity is a direct consequence of the 4-hydroxy substitution pattern.

Serotonin Receptor Pharmacology Structure-Activity Relationship Hallucinogen Research

4-Hydroxyindole Derivatives Are Superior Substrates for Mammalian Cytochrome Oxidase

In a comparative study assessing the susceptibility of hydroxyindoles to oxidative metabolism, cytochrome oxidase isolated from mammalian sources was tested for its ability to oxidize several 4- and 5-hydroxyindole derivatives [1]. The study found that all tested hydroxyindoles served as substrates for the enzyme. Critically, the 4-hydroxyindoles were identified as the 'better substrates' relative to their 5-hydroxy counterparts [1]. While this study did not report specific kinetic constants (Km, Vmax), the qualitative assessment of superior substrate efficiency for 4-hydroxyindoles provides direct experimental evidence of a metabolic liability that differentiates them from 5-hydroxyindoles.

Drug Metabolism Cytochrome P450 In Vitro ADME

4-Hydroxyindole Exhibits Superior Amyloid-β Fibrillization Inhibition Compared to 3-Hydroxyindole

A comparative screening of 29 indole derivatives for inhibition of amyloid-β (Aβ1-42) fibrillization identified 4-hydroxyindole (4HI) as a potent inhibitor [1]. The compound inhibited fibrillization in a dose-dependent manner, with an apparent IC50 value of approximately 85 µM [1]. Under the same experimental conditions, the regioisomer 3-hydroxyindole (3HI) demonstrated an IC50 of approximately 200 µM [1]. This 2.35-fold improvement in potency demonstrates that the 4-hydroxy substitution position is critical for maximizing amyloid inhibitory activity within this simple molecular scaffold.

Amyloid Inhibition Alzheimer's Disease Research Neurodegeneration

4-Hydroxylated N,N-Dimethyltryptamines Surpass 5-Substituted Analogs in Anti-Serotonin Activity

A classic structure-activity relationship study investigated the anti-5-HT (anti-serotonin) and pyrogenic effects of hydroxylated, phosphorylated, and alkylated tryptamines [1]. The investigation revealed that 4-hydroxylated N,N-dimethyltryptamines surpassed their 5-substituted analogs in anti-5-HT activity [1]. This finding directly links the 4-hydroxy substitution pattern to enhanced pharmacological antagonism at serotonin receptors, providing a distinct functional advantage over the 5-substituted comparator series.

Serotonin Antagonism Tryptamine Pharmacology Structure-Activity Relationship

1H-Indol-4-ol (CAS 2380-94-1) Application Scenarios: Targeted Use Cases for Scientific and Industrial Procurement


Selective 5-HT2A Receptor Ligand Design and Screening

Utilize 1H-indol-4-ol as a privileged scaffold for developing novel 5-HT2A receptor ligands. The 25-380-fold selectivity for 5-HT2A over 5-HT1A, demonstrated by 4-hydroxylated indolealkylamine derivatives , makes this core structure ideal for medicinal chemistry programs seeking to minimize off-target 5-HT1A activity. This is particularly relevant for projects investigating the serotonergic basis of hallucinogenic activity, cognition, or novel treatments for psychiatric disorders.

Amyloid Fibrillization Inhibitor Research and Development

Employ 4-hydroxyindole as a validated positive control or lead-like compound in amyloid inhibition assays. Its IC50 of approximately 85 µM against Aβ1-42 fibrillization, coupled with its 2.35-fold superior potency compared to 3-hydroxyindole , establishes it as a benchmark for screening novel indole-based amyloid inhibitors. This application is directly relevant to Alzheimer's disease, systemic amyloidosis, and other protein misfolding disorder research.

In Vitro Cytochrome Oxidase and Drug Metabolism Studies

Incorporate 1H-indol-4-ol as a reference substrate in cytochrome oxidase activity assays. The established finding that 4-hydroxyindoles are more efficient substrates for mammalian cytochrome oxidase than their 5-hydroxy counterparts provides a valuable tool for investigating structure-metabolism relationships, assessing enzyme activity in tissue preparations, or evaluating the metabolic liability of novel indole-containing drug candidates.

Synthesis of Beta-Blocker Impurities and Reference Standards

Procure high-purity 1H-indol-4-ol for use as a key intermediate or impurity standard in the synthesis and quality control of beta-blockers like pindolol . Its established role as a precursor to pindolol [1] makes it essential for pharmaceutical manufacturing process development, impurity profiling, and the generation of analytical reference materials required for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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